2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-18-8-9-21(22(14-18)30-2)31-16-24(29)28-12-10-27(11-13-28)23-15-20(25-17-26-23)19-6-4-3-5-7-19/h3-9,14-15,17H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWDCPFXRXMGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure contains a piperazine ring, a pyrimidine moiety, and a methoxy-substituted phenyl group, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Its design suggests potential activity as an antagonist or inhibitor in specific pathways, particularly those related to central nervous system functions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds with piperazine and phenyl groups. For instance, derivatives of piperazine have shown moderate to excellent antibacterial activity against various strains of bacteria. A comparative analysis of similar compounds indicated that modifications in the phenyl and piperazine structures can significantly enhance their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of the compound has been suggested through its structural analogy to known anticancer agents. Compounds containing pyrimidine and piperazine have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cell cycle progression .
Study 1: Antimicrobial Screening
A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity. The results indicated that modifications in substituents could lead to enhanced potency against Gram-positive and Gram-negative bacteria .
| Compound | Activity (Zone of Inhibition) | MIC (µg/mL) |
|---|---|---|
| Compound A | 15 mm | 32 |
| Compound B | 20 mm | 16 |
| Target Compound | 18 mm | 24 |
Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that compounds structurally related to the target compound induced significant cytotoxicity. The study reported IC50 values indicating effective concentration levels needed to inhibit cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 12 |
Comparison with Similar Compounds
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Phenoxy Group: The 2-methoxy-4-methylphenoxy substituent in the target compound likely enhances membrane permeability compared to chlorophenyl or unsubstituted phenoxy groups .
- Pyrimidine Substitution: The 6-phenylpyrimidine may improve target selectivity over dimethylamino or pyrazole variants, which prioritize solubility or hydrogen bonding .
- Piperazine Linker: The ethanone-piperazine core is conserved across analogs, suggesting its role in maintaining conformational flexibility for receptor binding .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one?
- Methodology : Synthesis typically involves multi-step reactions, starting with substituted piperazines and pyrimidine derivatives. Key steps include:
- Coupling reactions : Linking the phenoxy and pyrimidinyl-piperazine moieties under controlled conditions (e.g., reflux in ethanol or DMF) .
- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .
- Challenges : Low yields due to steric hindrance from the methoxy and methyl groups; optimization of reaction time and temperature is essential .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the methoxy group (δ ~3.8 ppm) and piperazine ring protons (δ ~2.5-3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 461.22) and fragmentation patterns .
- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm) and aromatic C-H vibrations .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Methodology :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectroscopy; DMSO is preferred for stock solutions due to low aqueous solubility (<50 µM) .
- Stability : HPLC monitoring over 24–72 hours at 4°C and 37°C to assess degradation; methoxy groups enhance stability compared to unsubstituted analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s binding to serotonin or dopamine receptors?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions between the pyrimidine-piperazine core and receptor active sites (e.g., 5-HT or D) .
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare binding affinities via radioligand assays .
- Key Findings : The 2-methoxy-4-methylphenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability in kinase inhibition assays)?
- Methodology :
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration, incubation time) to minimize variability .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Data Analysis : Apply multivariate statistics to isolate variables (e.g., cell line differences, compound batch purity) contributing to discrepancies .
Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with lipid bilayers or protein targets?
- Methodology :
- Force Field Selection : Use CHARMM36 or AMBER for simulating the piperazine-pyrimidine scaffold .
- Simulation Parameters : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational stability and binding pocket residence time .
- Output Metrics : Calculate binding free energy (MM-PBSA/GBSA) and hydrogen bond persistence between the carbonyl group and target residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
